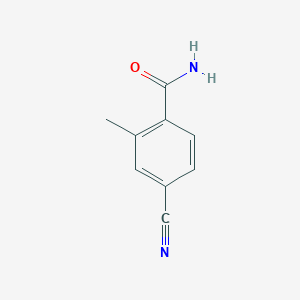
4-Methyl-1H-indole-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-Méthyl-1H-indole-1-carbonitrile est un dérivé de l'indole, un système hétérocyclique important dans les produits naturels et les médicaments. Les indoles sont connus pour leurs activités biologiques et sont présents dans de nombreux produits naturels et produits pharmaceutiques. Le composé 4-Méthyl-1H-indole-1-carbonitrile a une formule moléculaire de C10H8N2 et est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-Méthyl-1H-indole-1-carbonitrile implique généralement la réaction du 4-méthylindole avec le bromure de cyanogène. La réaction est effectuée en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium. Les conditions de réaction impliquent généralement le reflux du mélange dans un solvant approprié tel que l'acétonitrile ou la diméthylformamide (DMF) pendant plusieurs heures pour assurer une conversion complète.
Méthodes de production industrielle
Dans les milieux industriels, la production de 4-Méthyl-1H-indole-1-carbonitrile peut impliquer des réacteurs à flux continu pour optimiser les conditions de réaction et augmenter le rendement. L'utilisation de catalyseurs et de techniques de purification avancées telles que la recristallisation et la chromatographie garantit la production de composés de haute pureté adaptés à diverses applications.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-Méthyl-1H-indole-1-carbonitrile subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former divers produits d'oxydation, selon les réactifs et les conditions utilisés.
Réduction : Les réactions de réduction peuvent convertir le groupe nitrile en amine ou en d'autres groupes fonctionnels.
Substitution : Les réactions de substitution électrophile sont courantes, où le cycle indole réagit avec des électrophiles pour former des produits substitués.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et l'hydrogène gazeux (H2) en présence d'un catalyseur sont utilisés.
Substitution : Des électrophiles comme les halogènes (Cl2, Br2) et les chlorures de sulfonyle (RSO2Cl) sont utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers indoles substitués, des amines et d'autres dérivés fonctionnalisés, en fonction des conditions de réaction spécifiques et des réactifs utilisés.
4. Applications de recherche scientifique
Le 4-Méthyl-1H-indole-1-carbonitrile a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques et de produits pharmaceutiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Investigué pour son utilisation potentielle dans le développement de médicaments et comme pharmacophore en chimie médicinale.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action du 4-Méthyl-1H-indole-1-carbonitrile implique son interaction avec diverses cibles moléculaires et voies. Le composé peut se lier à des récepteurs ou des enzymes spécifiques, modulant leur activité et conduisant à divers effets biologiques. Le mécanisme exact dépend de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
4-Methyl-1H-indole-1-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-1H-indole-1-carbonitrile involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
Indole : Le composé parent, connu pour sa large gamme d'activités biologiques.
4-Méthylindole : Un composé étroitement lié avec des propriétés chimiques similaires.
1H-Indole-3-carbonitrile : Un autre dérivé de l'indole avec un groupe nitrile à une position différente.
Unicité
Le 4-Méthyl-1H-indole-1-carbonitrile est unique en raison de la présence à la fois d'un groupe méthyle et d'un groupe nitrile sur le cycle indole. Cette combinaison de groupes fonctionnels confère des propriétés chimiques et une réactivité distinctes, ce qui le rend précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C10H8N2 |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
4-methylindole-1-carbonitrile |
InChI |
InChI=1S/C10H8N2/c1-8-3-2-4-10-9(8)5-6-12(10)7-11/h2-6H,1H3 |
Clé InChI |
RSTDDGBMHDPVML-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CN(C2=CC=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,2,4]Triazolo[1,5-a]pyridine hydrochloride](/img/structure/B11918495.png)

![(7R,8AR)-7-methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11918499.png)





![(1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11918561.png)
![2H-Isoxazolo[5,4-B]indole](/img/structure/B11918584.png)

![2-Azaspiro[4.5]decan-8-amine](/img/structure/B11918598.png)


